RO3201195, chemically known as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound was developed through high-throughput screening and has shown significant promise in modulating inflammatory responses and cellular senescence. Its unique structure incorporates a 2,3-dihydroxypropoxy moiety on a pyrazole scaffold, contributing to its favorable pharmacokinetic properties, including high oral bioavailability and selectivity for the p38 MAPK enzyme .
The primary reaction involving RO3201195 is its interaction with the ATP-binding pocket of p38 MAPK. The compound forms a hydrogen bond with threonine 106, which is crucial for its selectivity and potency. This interaction inhibits the kinase activity of p38 MAPK, thereby impacting various downstream signaling pathways involved in inflammation and stress responses .
RO3201195 exhibits significant biological activity as an inhibitor of p38 MAPK. It has been shown to inhibit the proliferation of Werner syndrome cells with an IC50 value of approximately 190 nM. The compound's ability to modulate cellular senescence suggests its potential therapeutic applications in age-related diseases and conditions characterized by chronic inflammation . Additionally, studies indicate that it plays a role in reversing accelerated aging processes observed in certain cellular contexts .
The synthesis of RO3201195 has been optimized using microwave-assisted techniques, allowing for rapid and efficient production. The process involves several key steps:
RO3201195 is primarily investigated for its potential therapeutic applications in treating inflammatory diseases and conditions associated with cellular senescence. Its selective inhibition of p38 MAPK makes it a candidate for research into therapies for disorders like rheumatoid arthritis, cancer, and age-related diseases . Furthermore, its ability to modulate cellular aging processes positions it as a potential agent in regenerative medicine.
Interaction studies have demonstrated that RO3201195 effectively inhibits p38 MAPK activity, impacting various signaling pathways related to inflammation and cell proliferation. Its selectivity is attributed to specific binding interactions within the ATP-binding site of p38 MAPK, which have been elucidated through crystallographic studies . These interactions highlight its potential as a targeted therapeutic agent.
Several compounds exhibit structural and functional similarities to RO3201195. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| SB203580 | Pyrazole-based scaffold | Non-selective p38 MAPK inhibitor |
| VX-702 | 4-Amino substituted pyrazole | Selective but less potent than RO3201195 |
| BIRB 796 | Dual inhibitor of p38 MAPK and JNK | Broader target profile but lower specificity |
| RWJ67657 | Similar pyrazole structure | Focused on inflammatory pathways but less bioavailable |
RO3201195 stands out due to its high selectivity for p38 MAPK and superior oral bioavailability compared to these similar compounds. Its unique structural modifications contribute significantly to its pharmacological profile, making it a valuable candidate for further research and development .
RO3201195 demonstrates exceptional binding affinity and selectivity through its sophisticated interaction with the adenosine triphosphate binding pocket of p38 mitogen-activated protein kinase alpha. The compound binds within the classical adenosine triphosphate binding cleft of unphosphorylated p38α, occupying the hydrophobic pocket typically reserved for the adenine ring of adenosine triphosphate [1] [2] [3]. The pyridine ring of RO3201195 positions itself in the predominantly hydrophobic pocket formed by Val30, Val38, Ala51, and Leu108 from the amino-terminal domain, with additional contributions from Met109 and Ala157 from the carboxy-terminal domain [4].
The crystallographic analysis reveals that RO3201195 adopts a binding mode that effectively mimics adenosine triphosphate recognition while maintaining distinct selectivity features. The pyridine nitrogen of the inhibitor forms a critical 2.7 Å hydrogen bond with the backbone nitrogen of Met109, directly paralleling the hydrogen bonding pattern observed in adenosine triphosphate-kinase complexes [4] [2]. This interaction serves as a fundamental anchor point that positions the remainder of the molecule for optimal binding geometry.
The fluorophenyl substituent of RO3201195 occupies a well-defined pocket formed by amino-terminal domain residues Lys53 and Leu104 on one side, with additional contacts from Leu75, Ile84, and the critical gatekeeper residue Thr106 on the opposite side [4]. The fluorine atom establishes multiple weak interactions, positioning within 3.3 Å of the Val105 backbone nitrogen and backbone oxygen of Leu104, while maintaining 3.7 Å proximity to the Thr106 backbone nitrogen [4]. Although these geometric arrangements are not optimal for classical hydrogen bonding, they contribute to the overall binding affinity through favorable electrostatic interactions.
| Interaction Component | Distance (Å) | Binding Partners | Interaction Type |
|---|---|---|---|
| Pyridine nitrogen | 2.7 | Met109 backbone N | Hydrogen bond |
| Fluorine atom | 3.3 | Val105 backbone N | Electrostatic |
| Fluorine atom | 3.3 | Leu104 backbone O | Electrostatic |
| Fluorine atom | 3.7 | Thr106 backbone N | Weak electrostatic |
| Pyrazole ring | Variable | Val38, Leu167 | Hydrophobic contacts |
The most distinctive and selectivity-determining feature of RO3201195 binding involves the formation of a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 [1] [2] [3]. This interaction represents a novel recognition motif that distinguishes RO3201195 from other p38 mitogen-activated protein kinase inhibitors and likely contributes significantly to its exceptional selectivity profile. Threonine 106 functions as the gatekeeper residue in p38α, controlling access to the adenosine triphosphate binding site and serving as a critical determinant of inhibitor specificity [5].
Crystallographic analysis demonstrates that Thr106 adopts a different rotamer conformation when RO3201195 is bound compared to the apo-p38α structure [4]. This conformational adjustment, working in conjunction with the neighboring His107, participates in an extended network of water-mediated hydrogen bonds that stabilize the inhibitor-protein complex. The reorientation of Thr106 upon inhibitor binding creates an optimal geometric arrangement for hydrogen bond formation with the exocyclic amine group, establishing a direct protein-inhibitor contact that is absent in other kinase-inhibitor complexes.
The hydrogen bonding network extends beyond the direct Thr106 interaction to encompass additional stabilizing contacts. The pyrazole N2 atom of RO3201195 forms a hydrogen bond with a water molecule positioned 2.7 Å away, which subsequently establishes further hydrogen bonds at 2.5 Å distance to Asp168 of the conserved DFG loop and 2.6 Å to the Lys53 side chain nitrogen [4]. This water-mediated network creates a highly stable binding arrangement that reinforces the primary Thr106 interaction.
The significance of the Thr106 hydrogen bond extends beyond simple binding affinity to encompass kinase selectivity. The presence of threonine at the gatekeeper position in p38α and p38β, contrasted with different residues in other mitogen-activated protein kinase family members, provides a structural basis for the observed selectivity of RO3201195 [6] [5]. The TXXXG motif, conserved in p38α and p38β but absent in JNK and ERK isoforms, creates a unique binding environment that RO3201195 exploits through its specific hydrogen bonding pattern [5].
| Hydrogen Bond Network | Distance (Å) | Bond Type | Selectivity Contribution |
|---|---|---|---|
| Exocyclic amine → Thr106 | Direct contact | Primary H-bond | High selectivity determinant |
| Pyrazole N2 → Water → Asp168 | 2.7 → 2.5 | Water-mediated | DFG loop stabilization |
| Pyrazole N2 → Water → Lys53 | 2.7 → 2.6 | Water-mediated | Extended network formation |
| Water → Ser32 | 3.9 → 2.9 | Water-mediated | Additional stabilization |
RO3201195 exhibits remarkable selectivity for p38 mitogen-activated protein kinase alpha over other mitogen-activated protein kinase family members, demonstrating greater than 100-fold selectivity against both JNK (c-Jun amino-terminal kinase) and ERK (extracellular signal-regulated kinase) isoforms [7] [8] [6]. This exceptional selectivity profile results from structural differences in the adenosine triphosphate binding pockets and gatekeeper regions of the respective kinases, which prevent optimal binding of RO3201195 to non-p38 targets.
The selectivity against JNK isoforms stems from fundamental differences in the adenosine triphosphate pocket geometry and hinge region architecture [9] [10]. While p38α contains the critical Thr106 gatekeeper residue that forms the unique hydrogen bond with RO3201195, JNK isoforms possess different gatekeeper residues that cannot accommodate this specific interaction pattern [6]. Additionally, the overall shape and electrostatic properties of the JNK adenosine triphosphate binding site differ sufficiently from p38α to prevent high-affinity binding of RO3201195.
ERK selectivity results from similar structural divergences, particularly in the hinge region and gatekeeper positioning [9] [10]. The TXXXG motif that is crucial for RO3201195 binding in p38α is absent in ERK isoforms, eliminating the structural foundation for the compound's selectivity-determining interactions [5]. The distinct backbone conformations and side chain orientations in the ERK adenosine triphosphate binding site create an incompatible binding environment for RO3201195.
Within the p38 isoform subfamily, RO3201195 demonstrates differential binding affinities. While maintaining high potency against p38α (IC50 = 190 nM), the compound shows approximately 10-fold reduced potency against p38β [11] [6]. This selectivity pattern reflects the 75% sequence identity between p38α and p38β, with the remaining differences concentrated in regions that influence inhibitor binding affinity. The p38γ and p38δ isoforms, sharing only 60-63% sequence identity with p38α, show even greater resistance to RO3201195 inhibition [6].
Comprehensive kinase selectivity screening across a panel of 105 kinases revealed that RO3201195 demonstrates exceptional specificity, with only PDGFRβ and GAK showing minor cross-reactivity [12] [1]. This remarkable selectivity profile positions RO3201195 as a valuable pharmacological tool for dissecting p38α-specific signaling pathways and validates its potential as a therapeutic agent with minimal off-target effects.
| Kinase Target | Selectivity Ratio | Structural Basis | Binding Affinity |
|---|---|---|---|
| p38α MAPK | 1.0 (Reference) | Optimal Thr106 H-bond | IC50 = 190 nM |
| p38β MAPK | ~10-fold selective | Similar but suboptimal | Moderate inhibition |
| JNK isoforms | >100-fold selective | Different gatekeeper | No significant inhibition |
| ERK isoforms | >100-fold selective | Distinct hinge region | No significant inhibition |
| PDGFRβ | ~50-fold selective | Different gatekeeper | Minor activity |
| GAK | ~50-fold selective | Unrelated kinase family | Minor activity |
The activation loop, also known as the T-loop, represents a critical regulatory element in protein kinase function, undergoing significant conformational changes upon phosphorylation that modulate catalytic activity [13] [14] [15]. In p38 mitogen-activated protein kinase alpha, the activation loop spans residues 172-183 and contains the conserved TGY motif (Thr180-Gly181-Tyr182) that serves as the dual phosphorylation site for upstream mitogen-activated protein kinase kinases [16] [13]. RO3201195 binding influences activation loop dynamics through both direct and allosteric mechanisms that contribute to its inhibitory efficacy.
Nuclear magnetic resonance spectroscopy studies have revealed that activation loop phosphorylation in p38α does not simply induce a rigid conformational change but rather modulates the dynamic properties of the loop across multiple timescales [16] [13]. Phosphorylation of the activation loop leads to quenching of picosecond-to-nanosecond dynamics, effectively rigidifying the loop structure while maintaining its overall conformation [13]. This phosphorylation-induced rigidity contrasts with the increased flexibility observed in other kinase families and represents a unique regulatory mechanism in mitogen-activated protein kinases.
RO3201195 binding to the adenosine triphosphate pocket creates allosteric effects that propagate to the activation loop through the conserved DFG motif and associated structural elements [4] [17]. The compound's interaction with Asp168 of the DFG loop, mediated through water-bridged hydrogen bonds, stabilizes the DFG-in conformation that is characteristic of the active kinase state [4] [18]. However, by occupying the adenosine triphosphate binding site, RO3201195 prevents the conformational changes necessary for catalytic activity while maintaining the structural integrity of the activation loop.
The allosteric communication between the adenosine triphosphate binding site and activation loop occurs through the regulatory spine, a network of hydrophobic residues that connects the amino-terminal and carboxy-terminal lobes of the kinase domain [19] [20]. RO3201195 binding disrupts the proper assembly of this regulatory spine by preventing adenosine triphosphate-induced conformational changes, thereby inhibiting the synchronized motions necessary for kinase activation [16] [17]. This mechanism of action differs from type II inhibitors that directly target the DFG-out conformation but achieves similar allosteric effects through adenosine triphosphate site occupation.
The compound's influence on activation loop dynamics extends to the broader conformational landscape of p38α. Binding of RO3201195 constrains the microsecond-to-millisecond motions that are essential for substrate recognition and catalytic turnover [16] [13]. By preventing the uniform dynamic coupling between the activation loop and other functional domains, RO3201195 effectively locks the kinase in a catalytically incompetent state despite maintaining many structural features of the active conformation.
| Allosteric Effect | Mechanism | Structural Consequence | Functional Impact |
|---|---|---|---|
| DFG loop stabilization | Water-mediated H-bonds to Asp168 | DFG-in conformation maintained | Prevents catalytic turnover |
| Regulatory spine disruption | ATP site occupation | Spine assembly blocked | Inhibits kinase activation |
| Activation loop rigidification | Allosteric communication | Reduced ps-ns dynamics | Constrains catalytic flexibility |
| Dynamic coupling prevention | Global conformational effects | Disrupted μs-ms motions | Blocks substrate recognition |